molecular formula C16H17Cl2N3O2 B2513300 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 1448135-34-9

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B2513300
CAS No.: 1448135-34-9
M. Wt: 354.23
InChI Key: ZMHRZKOTFYSEIM-UHFFFAOYSA-N
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Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic acetamide derivative characterized by a 2,4-dichlorophenoxy backbone linked to an acetamide group. The compound features a unique 5-cyclopropyl-1-methylpyrazole moiety attached via a methylene bridge.

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3O2/c1-21-14(10-2-3-10)7-12(20-21)8-19-16(22)9-23-15-5-4-11(17)6-13(15)18/h4-7,10H,2-3,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHRZKOTFYSEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps, starting with the preparation of the pyrazole core. The cyclopropyl group is introduced through a cyclopropanation reaction, followed by methylation to add the methyl group. The dichlorophenoxyacetamide moiety is then attached through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would be optimized to maximize yield and minimize by-products, often involving continuous flow chemistry and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyrazoles or acetamide derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research has explored its use as a lead compound for drug development, particularly in the treatment of infectious diseases and inflammation.

Industry: The compound's unique properties make it valuable in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide exerts its effects involves interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The dichlorophenoxyacetamide moiety may interfere with cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues with Dichlorophenoxy-Acetamide Backbones

The 2,4-dichlorophenoxyacetamide motif is a common scaffold in agrochemicals and pharmaceuticals. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural Analogues and Their Properties
Compound Name / ID Substituent Modifications Yield (%) Melting Point (°C) Rf Value Key Applications/Findings Reference
Target Compound: N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide 5-cyclopropyl-1-methylpyrazole-methyl group - - - Hypothesized agrochemical activity (structural inference) -
2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (3) Trichloro-hydroxyethyl group 90 123–125 0.67 Synthetic intermediate; high yield
N-[Cyclopropyl(4-fluorophenyl)methyl]-2-(2,4-dichlorophenoxy)propanamide (27i) Cyclopropyl-(4-fluorophenyl)methyl group; propanamide backbone 52 109–110 0.44 Antibacterial activity (inference from synthesis)
N-[Cyano(4-fluorophenyl)methyl]-2-(2,4-dichlorophenoxy)propanamide (27m) Cyano-(4-fluorophenyl)methyl group; propanamide backbone 76 112–116 0.70 Enhanced solubility due to cyano group
2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 533) 4-Methylpyridin-2-yl group - - - Synthetic auxin mimic; plant growth regulation
DICA (2-(2,4-dichlorophenoxy)-N-(2-mercapto-ethyl)-acetamide) Mercapto-ethyl group - - - Enzyme inhibition (e.g., caspase studies)
Key Observations:

Substituent Impact on Physicochemical Properties: The trichloro-hydroxyethyl group in compound 3 results in a high melting point (123–125°C) and synthetic yield (90%), indicating stability and efficient synthesis . The cyano group in 27m enhances solubility (Rf = 0.70) compared to the cyclopropyl analog 27i (Rf = 0.44), suggesting improved bioavailability .

Biological Activity :

  • The pyridine substituent in Compound 533 confers auxin-like activity, likely due to structural mimicry of plant hormones like 2,4-D .
  • The mercapto-ethyl group in DICA enables interactions with thiol-dependent enzymes, highlighting the role of functional groups in target specificity .

Unique Features of the Target Compound: The 5-cyclopropyl-1-methylpyrazole group distinguishes the target compound from analogues.

Comparison with Quinazolinone-Based Analogues

Compounds such as 8d and 8e () share the 2,4-dichlorophenoxy group but incorporate quinazolinone and piperazine moieties. These exhibit higher melting points (188–206°C) due to rigid aromatic systems, contrasting with the target compound’s pyrazole-based flexibility. While quinazolinones are associated with anticancer and antimicrobial activity, the target’s pyrazole group may favor different biological targets .

Molecular Docking and Binding Interactions

Though direct data for the target compound is unavailable, docking studies of related compounds (e.g., 2-(2,4-dichlorophenyl)acetonitrile) suggest that dichlorophenoxy groups engage in hydrophobic interactions with enzyme active sites.

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide, identified by its CAS number 1448072-35-2, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound features the following chemical properties:

PropertyValue
Molecular FormulaC₁₆H₂₁N₃O₃
Molecular Weight335.4 g/mol
StructureChemical Structure

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties by modulating various signaling pathways. For instance, studies have shown that related pyrazole derivatives can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator in inflammatory responses. This inhibition leads to a decrease in the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2) .

Neuroprotective Effects

A notable study on a related compound demonstrated significant neuroprotective effects against neuroinflammation induced by lipopolysaccharide (LPS). The compound was shown to protect dopaminergic neurons from damage associated with Parkinson's disease models by reducing glial activation and improving behavioral outcomes in animal models . This suggests that this compound may have similar protective effects.

Study 1: Anti-inflammatory Activity

In a comparative study, this compound was evaluated alongside other pyrazole derivatives for their ability to inhibit inflammatory markers in cultured microglial cells. The results indicated that this compound significantly reduced the expression of inducible nitric oxide synthase (iNOS) and COX-2 when exposed to inflammatory stimuli .

Study 2: Neuroprotection in Animal Models

In another investigation involving MPTP-induced neurotoxicity in mice, prophylactic treatment with the compound resulted in decreased levels of pro-inflammatory cytokines and improved motor functions. This study highlighted the potential use of this compound for therapeutic strategies targeting neurodegenerative diseases .

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